ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate
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Overview
Description
“Ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C17H19N7O2. It belongs to the class of compounds known as pyrazolo[3,4-d][1,2,3]triazines, which are three-membered azaheterocyclic systems composed of a pyrazole and a quinoline fragment .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d][1,2,3]triazines has been a subject of research for over 100 years . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others . The reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied, and it was found that heating the compound with thionyl chloride in the absence of dimethyl formamide gave 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride .
Molecular Structure Analysis
The molecular structure of “ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate” is characterized by a pyrazolo[3,4-d][1,2,3]triazine core, which can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d][1,2,3]triazines are diverse and depend on the reaction conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride occurred ambiguously and depended on the reaction conditions .
Scientific Research Applications
Biological Activities of Synthesized Phenothiazines
Recent medicinal chemistry investigations have focused on phenothiazine derivatives, which share structural similarities with the compound of interest. These derivatives exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, and others. The activities result from interactions with biological systems, such as pharmacophoric substituents, π-π interactions, and lipophilic characteristics allowing penetration through biological membranes (Pluta, Morak-Młodawska, & Jeleń, 2011).
Heterocyclic Compounds Synthesis
The compound is an example of the utility of heterocyclic compounds in synthesizing novel molecules. The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrates the value of such structures as building blocks for creating a diverse range of heterocyclic compounds, including pyrazolo-imidazoles and spiropyridines. This reactivity underscores the importance of these compounds in developing new classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Quinazoline Derivatives and Anticancer Activity
Quinazoline derivatives, closely related to the compound of interest, have shown significant anticancer activity, particularly against colorectal cancer. These derivatives inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression. This suggests the potential of the quinazoline nucleus in identifying new anti-colorectal cancer agents (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Piperazine Derivatives in Medicinal Chemistry
Piperazine and its analogues, integral to the structure of the compound , play a crucial role in medicinal chemistry. They are part of various marketed drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, anticancer, and antiviral activities. The versatility and medicinal significance of piperazine-based molecules highlight their potential in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).
Future Directions
The future directions for the research on “ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate” and related compounds could involve further exploration of their synthesis, characterization, and potential applications. The development of novel pyrazolo[3,4-d][1,2,3]triazine derivatives and the investigation of their biological activities could be promising areas of future research .
Mechanism of Action
Target of Action
Similar compounds with pyrazolo and triazinyl rings have been studied for their anticancer activity as topoisomerase ii alpha inhibitors and inhibitors of the hedgehog (hh) signaling cascade .
Mode of Action
Compounds with similar structures have shown to interact with their targets, leading to inhibition of key enzymes or signaling pathways involved in cell proliferation .
Biochemical Pathways
Based on the targets of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and growth .
Result of Action
Similar compounds have shown significant inhibitory activity, suggesting potential anticancer effects .
properties
IUPAC Name |
ethyl 4-(7-phenylpyrazolo[3,4-d]triazin-4-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-2-26-17(25)23-10-8-22(9-11-23)15-14-12-18-24(16(14)20-21-19-15)13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJINMZSGVQPCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NN=NC3=C2C=NN3C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)piperazine-1-carboxylate |
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